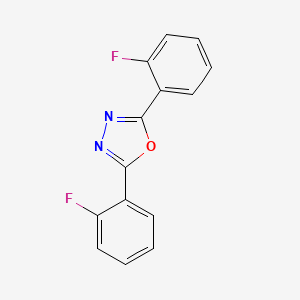

2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole

Descripción

Historical Context and Discovery in Heterocyclic Chemistry

The development of this compound emerged from the broader historical progression of oxadiazole chemistry, which began with fundamental discoveries in heterocyclic synthesis during the mid-twentieth century. The parent 1,3,4-oxadiazole heterocycle was first systematically studied by Ainsworth in 1965 through thermolysis reactions, establishing the foundational knowledge for subsequent derivatives. This pioneering work opened new avenues for heterocyclic research, leading to the exploration of substituted oxadiazoles with enhanced properties and applications. The introduction of fluorinated aromatic substituents at the 2 and 5 positions represented a significant advancement in the field, combining the established chemistry of oxadiazole rings with the unique properties conferred by fluorine substitution.

The specific compound this compound was first synthesized and characterized as part of systematic studies investigating the effects of halogen substitution on oxadiazole derivatives. Early research focused on understanding how the positioning of fluorine atoms on the aromatic rings would influence the overall molecular properties, including electronic distribution, crystal packing, and potential biological activities. The compound's Chemical Abstracts Service registry number 62681-98-5 was assigned during its initial characterization, marking its formal entry into the chemical literature. Subsequent investigations revealed that the ortho-positioning of fluorine atoms on both phenyl rings created unique intramolecular and intermolecular interactions that distinguished this compound from other fluorinated oxadiazole derivatives.

The historical development of this compound also coincided with growing interest in fluorinated pharmaceuticals and materials, as researchers recognized the profound effects that fluorine substitution could have on molecular properties. The systematic exploration of 2,5-disubstituted 1,3,4-oxadiazoles during the late twentieth and early twenty-first centuries provided the context for understanding how specific substitution patterns, particularly those involving fluorinated aromatics, could be optimized for desired applications. This historical foundation has continued to influence contemporary research directions, with modern studies building upon these early discoveries to explore new synthetic methodologies and applications for fluorinated oxadiazole derivatives.

Significance of Fluorinated Aromatic Moieties in Oxadiazole Derivatives

The incorporation of fluorinated aromatic moieties into oxadiazole derivatives represents a strategic approach to modulating molecular properties through the unique characteristics of fluorine substitution. The presence of fluorine atoms in the ortho-position of the phenyl rings in this compound significantly alters the electronic environment of the entire molecule, creating distinctive patterns of electron distribution that influence both intramolecular stability and intermolecular interactions. Research has demonstrated that fluorine substitution at these positions enhances the electron-withdrawing character of the aromatic rings, which in turn affects the reactivity and coordination behavior of the central oxadiazole core.

The strategic positioning of fluorine atoms has been shown to influence the photophysical properties of oxadiazole derivatives in remarkable ways. Studies on bis-cyclometalated iridium complexes containing 2,5-diaryl-1,3,4-oxadiazole derivatives have revealed that fluorine substitution can dramatically affect luminescence quantum yields and emission characteristics. The research indicates that complexes incorporating fluorinated oxadiazole ligands exhibit unusual photophysical properties, including modified spin-orbit coupling effects and altered singlet-triplet energy gaps. These findings demonstrate that the fluorinated aromatic moieties serve not merely as structural components but as active participants in determining the overall electronic behavior of the compound.

Furthermore, the fluorinated aromatic rings contribute to enhanced stability and unique crystal packing arrangements that distinguish these compounds from their non-fluorinated counterparts. High-pressure crystallographic studies have shown that fluorine-substituted 2,5-diphenyl-1,3,4-oxadiazoles exhibit distinctive structural responses to external pressure, suggesting that the fluorine atoms participate in weak but significant intermolecular interactions. These interactions, including fluorine-hydrogen contacts and fluorine-fluorine interactions, create three-dimensional networks that can influence both solid-state properties and solution behavior. The significance of these fluorinated moieties extends beyond simple structural modification to encompass fundamental changes in how these molecules interact with their environment and with other chemical species.

Scope of Academic Research on 2,5-Disubstituted 1,3,4-Oxadiazoles

Academic research on 2,5-disubstituted 1,3,4-oxadiazoles has expanded dramatically over the past two decades, with the number of publications increasing substantially from 146 articles in 2003 to 319 articles in 2011, demonstrating the growing recognition of these compounds' potential across multiple scientific disciplines. This research encompasses diverse areas including synthetic methodology development, structure-activity relationship studies, materials science applications, and pharmaceutical research. The systematic investigation of 2,5-disubstituted derivatives has revealed that the substitution pattern at these positions critically determines both the chemical reactivity and biological activity of the resulting compounds.

Contemporary research efforts have focused on developing efficient synthetic methodologies for accessing 2,5-disubstituted 1,3,4-oxadiazoles with diverse functional groups. Recent advances include photoredox-catalyzed cyclization reactions between aldehydes and hypervalent iodine reagents, which provide access to various 2,5-disubstituted derivatives under mild conditions without requiring transition metal catalysts. These methodological improvements have enabled researchers to prepare libraries of compounds for systematic structure-activity studies, leading to better understanding of how different substituents influence molecular properties and biological activities.

The scope of research has also encompassed detailed structural characterization using advanced analytical techniques, including single-crystal X-ray diffraction studies that provide insights into molecular geometry and crystal packing arrangements. These structural studies have revealed important information about the conformational preferences of 2,5-disubstituted oxadiazoles and how substituent effects influence both intramolecular geometry and intermolecular interactions. Additionally, computational studies have complemented experimental work by providing theoretical frameworks for understanding electronic structure, molecular orbitals, and prediction of properties for novel derivatives.

Table 1: Research Publication Trends for 1,3,4-Oxadiazole Derivatives (2002-2012)

| Year | Number of Publications | Focus Areas |

|---|---|---|

| 2002 | 169 | Basic synthesis, characterization |

| 2003 | 146 | Synthetic methodology |

| 2006 | 219 | Biological activity screening |

| 2007 | 214 | Materials applications |

| 2011 | 319 | Pharmaceutical development |

The research landscape continues to evolve with increasing emphasis on sustainable synthetic approaches, detailed mechanistic studies, and exploration of novel applications in emerging technologies. Current investigations include studies of aggregation-induced emission properties, development of fluoride sensors based on fluorinated oxadiazole derivatives, and exploration of these compounds as components in organic electronic devices. This broad scope of academic research demonstrates the versatility and continuing relevance of 2,5-disubstituted 1,3,4-oxadiazoles as both synthetic targets and functional materials.

Table 2: Molecular Properties of this compound

Propiedades

IUPAC Name |

2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2O/c15-11-7-3-1-5-9(11)13-17-18-14(19-13)10-6-2-4-8-12(10)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVHSZHGKDKRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211742 | |

| Record name | 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62681-98-5 | |

| Record name | 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62681-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062681985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC90460 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Copper-Catalyzed Dual Oxidation of Arylacetic Acids and Hydrazides

A pioneering one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles was reported by Gupta et al., utilizing arylacetic acids and hydrazides under copper catalysis. For 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole, the method involves oxidative decarboxylation of 2-fluorophenylacetic acid and subsequent coupling with 2-fluorophenylhydrazide. The reaction proceeds via dual oxidation: decarboxylation of the arylacetic acid generates an acyl radical, while the hydrazide undergoes oxidative C–H functionalization to form the oxadiazole ring.

Key conditions include a Cu(I) catalyst (e.g., CuBr), oxygen atmosphere, and temperatures of 80–100°C. The absence of expensive ligands and high yields (reported up to 92% for analogous substrates) make this method advantageous for large-scale production. However, the requirement for anhydrous conditions and precise stoichiometry may limit its practicality for oxygen-sensitive substrates.

Cyclodehydration of Diacylhydrazines Using Phosphorus Oxychloride

The classical approach to 1,3,4-oxadiazoles involves cyclodehydration of diacylhydrazines with phosphorus oxychloride (POCl₃). For the target compound, 1,2-bis(2-fluorobenzoyl)hydrazine is treated with POCl₃ at 80°C for 4–6 hours, yielding this compound after neutralization and recrystallization. This method is widely adopted due to its simplicity and compatibility with diverse substituents.

Jha et al. optimized the protocol by employing microwave irradiation with silica-supported dichlorophosphate, reducing reaction times to 10–15 minutes. While POCl₃ is corrosive and generates hazardous waste, the microwave variant minimizes solvent use and improves safety. Yields for symmetrical oxadiazoles via this route typically exceed 85%.

Flow Synthesis via Iodine-Mediated Oxidative Cyclization

Donnelly and Baumann developed a continuous flow process for 1,3,4-oxadiazoles using iodine-mediated cyclization of hydrazones. The substrate, 2-fluorobenzaldehyde-derived hydrazone, is dissolved in dimethyl sulfoxide (DMSO) and passed through a packed-bed reactor containing K₂CO₃ at 100°C. Iodine acts as an oxidant, facilitating cyclization within 10 minutes.

This method’s scalability is exemplified by a productivity of 34 mmol/h for analogous compounds. In-line extraction and chromatography mitigate iodine handling risks and eliminate manual purification. Although the flow setup requires specialized equipment, it offers superior reproducibility and reduced environmental impact compared to batch methods.

Imine C–H Functionalization Using Copper(II) Triflate

Guin et al. demonstrated a catalytic approach for unsymmetrical oxadiazoles via Cu(OTf)₂-mediated imine C–H functionalization. For symmetrical derivatives like this compound, N-arylidenearoylhydrazine intermediates derived from 2-fluorobenzaldehyde and 2-fluorobenzohydrazide undergo oxidative cyclization. The reaction proceeds under mild conditions (room temperature, aerobic atmosphere) with yields up to 78%.

This method avoids stoichiometric oxidants and is tolerant of electron-deficient aryl groups. However, the requirement for anhydrous solvents and prolonged reaction times (12–24 hours) may hinder industrial adoption.

Microwave-Assisted Solvent-Free Cyclodehydration

Zhu and Li introduced a solvent-free protocol using microwave irradiation and silica-supported dichlorophosphate. Diacylhydrazines are adsorbed onto silica gel and irradiated at 150–200 W for 5–10 minutes, achieving near-quantitative yields. For this compound, this method eliminates solvent waste and reduces energy consumption.

The absence of corrosive reagents and short reaction time make this approach ideal for high-throughput synthesis. However, scalability remains challenging due to microwave cavity size limitations.

Comparative Analysis of Synthetic Methods

The table below summarizes the key parameters of each method:

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.

Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

Substitution: Derivatives with different substituents on the phenyl rings.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole structure, including 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole, exhibit notable antimicrobial properties. Recent studies have demonstrated that various derivatives of 1,3,4-oxadiazoles possess antibacterial and antifungal activities. For instance:

- Antibacterial Effects : Research has shown that certain derivatives exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL . The presence of electronegative substituents like fluorine enhances these activities by facilitating membrane transport through lipophilic interactions .

- Antifungal Properties : The compound has also been evaluated for antifungal activity against strains such as Candida albicans, showing effective fungicidal properties at low concentrations .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of oxadiazole derivatives. For example:

- Cell Apoptosis Induction : Compounds derived from this compound have been shown to induce apoptosis in cancer cells by damaging DNA. In vitro studies using glioblastoma cell lines revealed significant cell death at IC50 values around 10 µM .

- In Vivo Studies : In model organisms like Drosophila melanogaster, certain derivatives demonstrated a reduction in glucose levels in diabetic models while also exhibiting cytotoxic effects against cancer cells .

Material Science Applications

Beyond biological applications, this compound derivatives are also being explored in material science:

- Thermal Stability : Certain oxadiazole derivatives exhibit high thermal and chemical stability, making them suitable for applications in polymer chemistry and as additives in various materials .

- Agricultural Uses : Oxadiazoles have been investigated for their potential as herbicides and insecticides due to their biological activity against pests and pathogens affecting crops .

Mecanismo De Acción

The mechanism by which 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole exerts its effects depends on its application:

Fluorescent Probes: The compound’s fluorescence is due to the electronic transitions within the oxadiazole ring and the phenyl groups.

Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential enzymes.

Electronic Materials: The compound’s electronic properties are leveraged to improve the efficiency and stability of devices like OLEDs.

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

Table 1: Key Structural and Physical Properties of Selected 1,3,4-Oxadiazoles

*Note: Data inferred from analogs.

- Electron Effects : The 2-fluorophenyl groups in the target compound are meta-directing and electron-withdrawing, contrasting with the electron-donating 4-methoxyphenyl in . This difference impacts charge transfer in optoelectronic applications and binding affinity in biological systems .

Actividad Biológica

2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by research findings and data tables.

Chemical Structure and Synthesis

The compound features two fluorophenyl groups attached to the 2 and 5 positions of the oxadiazole ring. The synthesis typically involves the condensation of appropriate hydrazides with carboxylic acids or their derivatives. The resulting oxadiazole derivatives have been evaluated for their biological properties.

Biological Activity Overview

Research indicates that 1,3,4-oxadiazoles exhibit a range of biological activities including:

- Antimicrobial Activity : Effective against various gram-positive and gram-negative bacteria.

- Anticancer Activity : Demonstrated cytotoxic effects against several cancer cell lines.

- Anti-diabetic Properties : Some derivatives have shown potential in lowering glucose levels in diabetic models.

Antimicrobial Activity

Studies have highlighted the antimicrobial properties of this compound. It has been shown to inhibit bacterial growth by targeting trans-translation pathways critical for bacterial protein synthesis.

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| KKL-35 | 2 | Staphylococcus aureus |

| KKL-35 | 4 | Escherichia coli |

| KKL-35 | 8 | Pseudomonas aeruginosa |

Note: MIC refers to Minimum Inhibitory Concentration.

Anticancer Activity

The compound has been evaluated against various cancer cell lines. Notably, it exhibited significant cytotoxicity against glioblastoma cells (LN229) and other cancer types.

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LN229 | 10 | Induction of apoptosis |

| MCF-7 | 15 | p53 pathway activation |

| A549 | 12 | Caspase-3 activation |

IC50 values indicate the concentration required to inhibit cell growth by 50%.

Anti-diabetic Properties

In vivo studies using Drosophila melanogaster models demonstrated that certain derivatives of oxadiazoles can significantly lower glucose levels. This suggests potential applications in diabetes management.

Table 3: Anti-diabetic Activity in Drosophila Models

| Compound | Glucose Level Reduction (%) |

|---|---|

| Compound 5d | 30 |

| Compound 5f | 25 |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins such as kinases involved in cancer progression. These studies suggest that modifications to the oxadiazole structure can enhance binding affinity and biological activity.

Case Studies

Several case studies illustrate the efficacy of oxadiazole derivatives:

- Study on Glioblastoma : A derivative showed a significant reduction in tumor size in xenograft models.

- Antibacterial Screening : High-throughput screening identified several derivatives with potent activity against multidrug-resistant strains.

Q & A

Q. What are the optimized synthetic routes for 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole, and how can reaction conditions be tailored for high yield?

The compound is typically synthesized via cyclization of diacylhydrazines using dehydrating agents. For example, nitro-substituted precursors like 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole can be reduced to amino derivatives using Zn/CaCl₂, followed by Schiff base formation with aromatic aldehydes (yields 65–81%) . Alternative methods include Ainsworth’s synthesis, where substituted diacylhydrazines are cyclized using P₂O₅/H₃PO₄ under reflux . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction time to mitigate side reactions.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR spectroscopy to confirm oxadiazole ring formation (C=N stretching at ~1610 cm⁻¹ and N–O at ~950 cm⁻¹) .

- Elemental analysis to verify purity and stoichiometry .

- Single-crystal X-ray diffraction to resolve molecular geometry and intermolecular interactions (e.g., π-π stacking in fluorophenyl rings) .

- ¹H/¹³C NMR to assign substituent positions, with fluorophenyl protons showing distinct splitting patterns due to fluorine’s electronegativity .

Q. How are pharmacological activities (e.g., anticancer, insecticidal) evaluated for this compound?

- In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 μM) .

- Insecticidal activity via contact toxicity tests on pests (e.g., house flies), measuring LD₅₀ values and comparing with commercial agents .

- Structure-activity relationship (SAR) studies by modifying fluorophenyl substituents to enhance bioactivity .

Advanced Research Questions

Q. How can photophysical properties (e.g., two-photon absorption) be experimentally measured and enhanced?

- UV-Vis and fluorescence spectroscopy to determine absorption/emission maxima and quantum yields. For instance, derivatives with extended conjugation (e.g., arylvinyl groups) show red-shifted absorption (~350 nm) and enhanced two-photon absorption cross-sections (σ₂ ~500 GM) .

- Z-scan technique to quantify nonlinear optical properties under pulsed laser excitation .

- Substituent engineering : Electron-donating groups (e.g., –NMe₂) improve charge transfer, while fluorophenyl rings enhance thermal stability .

Q. What strategies are used to design coordination polymers with this compound as a ligand?

- Metal-ligand coordination : The oxadiazole’s N atoms bind Ag(I) or transition metals, forming 1D/2D polymers. Reaction conditions (e.g., solvent polarity, counterion choice) dictate topology .

- Single-crystal X-ray analysis reveals coordination modes (e.g., bridging vs. chelating) and supramolecular interactions .

- Thermogravimetric analysis (TGA) assesses thermal stability, with fluorophenyl derivatives showing higher decomposition temperatures (~300°C) due to rigid packing .

Q. How can electrochemical methods (EIS, SEM) evaluate its corrosion inhibition efficacy?

- Electrochemical impedance spectroscopy (EIS) measures charge-transfer resistance (Rct) in corrosive media (e.g., HCl), where higher Rct indicates effective inhibition .

- SEM/XPS surface analysis confirms inhibitor adsorption on carbon steel, with fluorine’s electronegativity enhancing chemisorption via Fe–F bonds .

- Concentration optimization : Inhibition efficiency typically plateaus at 0.5 mM due to monolayer saturation .

Q. How do computational methods (e.g., DFT, QSAR) aid in predicting and rationalizing its properties?

- Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge-transfer behavior. Fluorine substituents lower LUMO energy, enhancing electron affinity .

- QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity, guiding rational design .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Reproducibility checks : Standardize assay protocols (e.g., cell line passage number, incubation time) .

- Purity validation : HPLC or GC-MS to rule out impurities (e.g., unreacted precursors) .

- Control experiments : Compare with structurally analogous compounds (e.g., non-fluorinated oxadiazoles) to isolate fluorine’s role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.